4-(3,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
CAS No.:
Cat. No.: VC14930514
Molecular Formula: C16H12Cl2N2OS
Molecular Weight: 351.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12Cl2N2OS |
|---|---|
| Molecular Weight | 351.2 g/mol |
| IUPAC Name | 4-(3,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C16H12Cl2N2OS/c1-21-15-5-3-2-4-13(15)19-16-20-14(9-22-16)10-6-7-11(17)12(18)8-10/h2-9H,1H3,(H,19,20) |
| Standard InChI Key | SDXMXTUBQHOBML-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Introduction
Structural Characterization and Molecular Properties
Core Thiazole Architecture
The compound features a 1,3-thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The 2-amine group (-NH2) at position 2 serves as a key pharmacophore, enabling hydrogen bonding with biological targets . Substitutions at positions 4 and N significantly modulate its electronic and steric properties:
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Position 4: A 3,4-dichlorophenyl group introduces electron-withdrawing chlorine atoms, enhancing electrophilicity and membrane permeability .
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N-position: A 2-methoxyphenyl group contributes electron-donating effects via the methoxy (-OCH3) substituent, improving solubility and influencing binding affinity .
Table 1: Comparative Structural Features of Selected Thiazol-2-Amines
Synthesis and Chemical Reactivity
Proposed Synthetic Routes
While no explicit synthesis is documented for this compound, analogous thiazol-2-amines are typically synthesized via:
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Hantzsch Thiazole Synthesis: Condensation of α-haloketones with thioureas. For example, reacting 3,4-dichlorophenacyl bromide with N-(2-methoxyphenyl)thiourea in ethanol under reflux yields the thiazole core .
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Post-Functionalization: Suzuki-Miyaura coupling could introduce aryl groups post-thiazole formation, though this requires palladium catalysis and optimized conditions .
Industrial-Scale Challenges
Scale-up faces hurdles such as:
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Purification: Recrystallization from ethanol/water mixtures may be necessary due to the compound’s moderate solubility.
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Chlorine Stability: Dehalogenation under high-temperature conditions necessitates inert atmospheres during synthesis .
Physicochemical and Spectroscopic Profile
Predicted Properties
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Melting Point: Estimated 190–210°C (analogous to 4-(4-methoxyphenyl)-1,3-thiazol-2-amine, mp 204–208°C) .
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LogP: ~3.9 (calculated via ChemDraw), indicating high lipophilicity suitable for blood-brain barrier penetration .
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Solubility: <1 mg/mL in aqueous buffers; improved in DMSO or ethanol .
Spectroscopic Signatures
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IR: N-H stretch (~3350 cm⁻¹), C-Cl stretches (750–550 cm⁻¹), and thiazole ring vibrations (1600–1450 cm⁻¹) .
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<sup>1</sup>H NMR: Aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ 3.8 ppm), and amine proton (δ 5.2 ppm, broad) .
Molecular Docking and Target Prediction
Tubulin Binding Hypothesis
AutoDock simulations of analog 10s revealed hydrogen bonds with Tyrβ202 and Valβ238 residues at the colchicine site . The query compound’s dichlorophenyl group may occupy a hydrophobic pocket near Leuβ248, while the methoxyphenyl forms π-π interactions with Pheβ265 .
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